9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]
Description
This spirocyclic compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a cyclohexane ring. Key substituents include a chloro group at position 9 and a 4-methoxyphenyl group at position 2 (Fig. 1). The spiro architecture confers conformational rigidity, which is critical for interactions with biological targets . Its molecular formula is C24H24ClN2O2, with an average mass of 416.91 g/mol .
Properties
CAS No. |
303059-74-7 |
|---|---|
Molecular Formula |
C22H23ClN2O2 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
9-chloro-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C22H23ClN2O2/c1-26-17-8-5-15(6-9-17)19-14-20-18-13-16(23)7-10-21(18)27-22(25(20)24-19)11-3-2-4-12-22/h5-10,13,20H,2-4,11-12,14H2,1H3 |
InChI Key |
DQUOYOVNSNFZAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step reactions starting from readily available precursors. One common route includes the condensation of 4-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable chloro-substituted benzoxazine derivative under acidic conditions to yield the final spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, potentially replacing it with a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to selective inhibition or activation of pathways .
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Insights :
Modifications at Position 5
Key Insights :
Spiro Ring and Heterocyclic Modifications
Biological Activity
9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. Its molecular formula is with a molecular weight of approximately 382.9 g/mol .
Structural Characteristics
The distinctive spiro structure of this compound enables specific interactions with biological targets. The presence of a chloro group and a methoxyphenyl moiety enhances its chemical reactivity and potential biological interactions. The spiro linkage connects two rings through a single atom, which is crucial for its biological activity .
Biological Activity Overview
Research indicates that 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation and modulate immune responses. Its unique structure allows it to interact with various enzymes and receptors involved in cancer pathways .
- Enzyme Interaction : The compound's ability to bind to specific enzymes or receptors is critical for understanding its mechanism of action. The spiro structure facilitates fitting into active sites, potentially inhibiting their activity or altering their function .
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound. Below are notable findings:
In Vitro Studies
- Cell Proliferation Assays : In vitro assays have demonstrated that the compound can significantly reduce the proliferation of cancer cell lines, indicating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with specific biological targets. These studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression .
Comparative Analysis
A comparison with structurally similar compounds reveals distinct features that may enhance biological activity:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane | Contains two methoxy groups | Enhanced solubility and potential for increased biological activity |
| 5'-Bromo-7,9-dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one | Features a bromo substituent | May exhibit different reactivity patterns due to bromine's larger size |
Synthesis Methods
The synthesis of 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] typically involves multi-step organic reactions starting from readily available precursors. The optimization of these steps can enhance yield and purity through the use of catalysts and controlled reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
